molecular formula C14H18N2O B6156428 [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol CAS No. 1290682-52-8

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B6156428
CAS No.: 1290682-52-8
M. Wt: 230.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a tert-butylphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butylphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, [5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. The tert-butylphenyl group also provides steric hindrance, affecting the compound’s overall stability and interaction with molecular targets.

Properties

CAS No.

1290682-52-8

Molecular Formula

C14H18N2O

Molecular Weight

230.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.